molecular formula C9H6F2O B068645 5,6-Difluoro-1-indanone CAS No. 161712-77-2

5,6-Difluoro-1-indanone

Cat. No.: B068645
CAS No.: 161712-77-2
M. Wt: 168.14 g/mol
InChI Key: OSJRTWXVMCRBKZ-UHFFFAOYSA-N
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Description

5,6-Difluoro-1-indanone (CAS: 161712-77-2) is a fluorinated derivative of 1-indanone, featuring fluorine atoms at the 5th and 6th positions of the aromatic ring. This compound is synthesized via polyphosphoric acid (PPA)-mediated cyclization of propionic acid derivatives, achieving a high yield of 90% . Its electron-withdrawing fluorine substituents enhance intramolecular charge transfer (ICT), making it a critical component in fused-ring electron acceptors (FREAs) for organic solar cells (OSCs). Devices using this compound demonstrate power conversion efficiencies (PCEs) up to 14.1%, attributed to its ability to lower the lowest unoccupied molecular orbital (LUMO) energy levels and improve molecular stacking .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-1-indanone typically involves the fluorination of 1-indanone derivatives. One common method is the electrophilic fluorination of 1-indanone using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of fluorinating agents like hydrogen fluoride or fluorine gas in combination with catalysts can be employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,6-Difluoro-1-indanone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include or .

    Reduction: Reduction of this compound can yield alcohols or hydrocarbons. Typical reducing agents are or .

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as or .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like .

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Amino or thiol-substituted indanones.

Scientific Research Applications

Medicinal Chemistry

5,6-Difluoro-1-indanone serves as a valuable building block in the synthesis of biologically active compounds. Its derivatives have been explored for various therapeutic applications:

  • Antiviral and Antibacterial Agents : Research indicates that derivatives of 1-indanone can exhibit significant antiviral and antibacterial properties. For instance, studies have shown that certain derivatives demonstrate effectiveness against hepatitis C virus and other pathogens.
  • Cancer Treatment : The compound has potential applications in anticancer drug development. Its reactivity allows for the synthesis of complex molecules that may target cancer cells selectively .
  • Neurodegenerative Diseases : Investigations into this compound derivatives have revealed their potential as imaging agents for detecting α-synuclein pathologies associated with diseases like Parkinson's disease. These derivatives showed high binding affinity to α-synuclein fibrils, indicating their utility in early diagnosis .

Organic Electronics

The unique electronic properties imparted by fluorine substituents make this compound a candidate for use in organic electronics:

  • Dyes for Solar Cells : The compound has been incorporated into the design of electron acceptors in organic solar cells. Its derivatives have shown reduced bandgap energies, enhancing their efficiency as photovoltaic materials .
  • Photopolymerization Initiators : Due to its reactivity, this compound can act as a photoinitiator in polymerization processes, facilitating the development of advanced materials with tailored properties.

Agrochemicals

The compound's derivatives are also being explored for use in agrochemical applications such as insecticides and herbicides. Their unique reactivity profiles may lead to the development of more effective agricultural chemicals with reduced environmental impact.

Case Study 1: Synthesis of Antiviral Agents

A study focused on synthesizing derivatives of this compound demonstrated its effectiveness as a scaffold for developing antiviral agents. The synthesized compounds were evaluated against hepatitis C virus strains, showing promising results in inhibiting viral replication .

Case Study 2: Imaging Agents for Neurodegenerative Diseases

Research into imaging agents utilizing derivatives of this compound revealed their potential in diagnosing Parkinson's disease through selective binding to α-synuclein fibrils. The lead candidates exhibited high binding constants and selectivity over other protein aggregates, highlighting their suitability for clinical applications .

Mechanism of Action

The mechanism of action of 5,6-Difluoro-1-indanone depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the binding affinity and selectivity of the compound towards its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Mono-Fluoro Derivatives

5-Fluoro-1-indanone (CAS: 700-84-5) and 6-Fluoro-1-indanone (CAS: 1481-32-9)

  • Structural Differences : These isomers differ in the position of the single fluorine atom on the aromatic ring.
  • Electronic Effects: Mono-fluoro substitution provides weaker electron-withdrawing effects compared to the di-fluoro analogue. For example, 5-fluoro-1-indanone has a melting point of 35–37°C , while 5,6-difluoro-1-indanone’s properties are dominated by enhanced ICT due to dual fluorination.
  • Applications: Mono-fluoro derivatives are less effective in FREAs due to higher LUMO levels and reduced charge transport efficiency compared to this compound .

4-Fluoro-1-indanone (CAS: 699-99-0)

  • Positional Impact : Fluorine at the 4th position disrupts molecular symmetry, reducing packing efficiency in solid-state applications. This compound is primarily used in pharmaceutical intermediates rather than optoelectronics .

Dichloro and Other Halogenated Analogues

3-(1,1-Dicyanomethylene)-5,6-dichloro-1-indanone (2ClIC)

  • Electron-Withdrawing Strength : Chlorine is stronger than fluorine in withdrawing electrons, but its larger atomic size introduces steric hindrance, reducing molecular planarity.
  • Device Performance: OSCs using 2ClIC show lower PCEs (≤12%) compared to this compound (14.1%), likely due to compromised film morphology .

Methoxy and Hydroxy Derivatives

5,6-Dimethoxy-1-indanone

  • Electronic Effects : Methoxy groups are electron-donating, raising LUMO levels and weakening ICT. This limits their utility in OSCs but makes them suitable for bromination reactions in synthetic chemistry (e.g., yielding dibromo and tribromo derivatives) .
  • Thermal Properties : Brominated dimethoxy derivatives exhibit higher melting points (e.g., 112–113°C for 2,2-dibromo-5,6-dimethoxyindan-1-one) compared to fluorinated analogues .

5,6-Dihydroxy-1-indanone

  • Reactivity : The hydroxyl groups enable participation in hydrogen bonding, altering solubility and reactivity. This compound is often used as a precursor for functionalized polymers rather than optoelectronic materials .

Positional Isomers of Difluoro Derivatives

4,6-Difluoro-1-indanone (CAS: 162548-73-4)

  • Structural Asymmetry : The asymmetric fluorine placement disrupts molecular packing, leading to lower charge carrier mobility compared to the symmetric 5,6-difluoro isomer .

5,7-Difluoro-1-indanone (CAS: 346688-57-1)

  • Limited Applications: This isomer is less studied but shows reduced thermal stability (predicted boiling point: 475.1±45.0°C) compared to this compound, which is optimized for high-performance OSCs .

Data Tables

Table 1: Key Properties of Fluorinated 1-Indanone Derivatives

Compound CAS Number Molecular Weight Melting Point (°C) Key Applications
This compound 161712-77-2 168.14 Not reported FREAs in OSCs
5-Fluoro-1-indanone 700-84-5 150.14 35–37 Pharmaceutical intermediates
6-Fluoro-1-indanone 1481-32-9 150.14 Not reported Organic synthesis
4-Fluoro-1-indanone 699-99-0 150.14 Not reported Drug development

Table 2: Performance of FREAs with Different Terminal Groups

Terminal Group PCE (%) LUMO (eV) Key Advantages
This compound 14.1 -3.9 Optimal ICT, planar stacking
5,6-Dichloro-1-indanone 12.0 -4.1 Stronger EWG but steric hindrance
Non-fluorinated IC 7.15 -3.5 Weak ICT, limited absorption

Biological Activity

5,6-Difluoro-1-indanone is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a bicyclic structure that includes an indanone moiety, characterized by a ketone group attached to a fused cyclopentane and benzene ring. The presence of fluorine atoms at the 5 and 6 positions significantly alters its chemical properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated counterparts.

Property Value
Molecular FormulaC9H7F2O
Molecular Weight172.15 g/mol
Boiling Point220 °C
Melting Point50-52 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine substituents enhance the compound's binding affinity and selectivity towards these targets. Studies suggest that it may modulate the activity of specific enzymes involved in metabolic pathways, potentially influencing therapeutic outcomes.

Pharmacological Activities

Research on the pharmacological activities of this compound reveals several promising areas:

  • Antiviral Activity : Preliminary studies indicate that derivatives of this compound exhibit antiviral properties, potentially inhibiting viral replication through interference with viral enzymes .
  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory effects in vitro, suggesting that this compound may possess similar properties. This could be beneficial in treating conditions characterized by chronic inflammation .
  • Cognitive Enhancement : Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline in neurodegenerative diseases. Inhibition of AChE can enhance cholinergic signaling, potentially improving cognitive function .

Study 1: Inhibition of AChE

In a study evaluating various indanone derivatives for AChE inhibition, this compound was found to have significant inhibitory activity with an IC50 value comparable to known AChE inhibitors. This suggests its potential as a therapeutic agent in Alzheimer's disease management.

Study 2: Antiviral Properties

Another investigation focused on the antiviral effects of fluorinated indanones against influenza viruses. The study demonstrated that compounds similar to this compound inhibited viral replication in cell cultures, indicating a potential role as an antiviral agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other fluorinated indanones:

Compound Name Molecular Formula Unique Features
4-Fluoro-1-indanoneC9H7FOSingle fluorine substitution at the 4-position
5-Fluoro-1-indanoneC9H7FFluorine substitution at the 5-position
5-Chloro-1-indanoneC9H7ClChlorine atom instead of fluorine

The dual fluorination at positions 5 and 6 distinguishes it from other derivatives, enhancing its lipophilicity and reactivity towards biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,6-Difluoro-1-indanone, and how can reaction conditions affect yields?

The compound is synthesized via polyphosphoric acid (PPA)-mediated cyclization of propionic acid derivatives. Optimal conditions involve heating to 85°C for 3.5 hours with continuous stirring, yielding 90% as a beige solid. Prolonged heating (>4 hours) or higher temperatures (>85°C) lead to aldol dimer formation, necessitating purification via sublimation or ether extraction to isolate the pure product .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

Key properties include a molecular weight of 168.14 g/mol, a predicted boiling point of 475.1±45.0°C, and a density of 1.204±0.06 g/cm³. These parameters guide solvent selection (e.g., dichloromethane for extraction) and storage conditions (dry, inert atmosphere) to prevent decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹⁹F/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. Purity can be assessed via gas chromatography (GC) (>95% purity thresholds) or sublimation under reduced pressure .

Q. What safety protocols are recommended for handling this compound?

Use fume hoods for synthesis, nitrile gloves, and chemical goggles to avoid inhalation or skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How does this compound enhance the efficiency of organic solar cells (OSCs) as an electron-accepting terminal group?

When incorporated into fused-ring electron acceptors (FREAs), its electron-deficient fluorine atoms lower the LUMO energy, improving charge transfer. Devices using this moiety achieve power conversion efficiencies (PCEs) up to 14.1%, attributed to reduced voltage losses and optimized blend film morphology .

Q. What structural modifications to this compound derivatives impact OSC performance?

Substitution patterns in starting materials (e.g., methoxy group positions) induce a "butterfly effect," altering molecular packing and optoelectronic properties. For example, meta-substitution enhances π-π stacking, boosting charge mobility, while ortho-substitution disrupts crystallinity, reducing PCEs by up to 50% .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

Discrepancies arise from variations in reaction time, temperature, and PPA quality. Systematic optimization studies suggest maintaining strict temperature control (85±2°C) and monitoring reaction progress via thin-layer chromatography (TLC) to halt before dimerization .

Q. What role does this compound play in non-fused-ring electron acceptors (NFREAs)?

In NFREAs, it stabilizes charge-separated states by increasing electron affinity. For example, thieno[3,2-b]thiophene-based NFREAs with this terminal group exhibit molar extinction coefficients >1.5×10⁵ M⁻¹cm⁻¹, enabling broad-spectrum light absorption in ternary OSC blends .

Q. How do fluorination patterns (e.g., 5,6- vs. 4,6-difluoro) influence reactivity in cross-coupling reactions?

The 5,6-difluoro configuration enhances electrophilicity at the carbonyl group, facilitating nucleophilic attacks in Knoevenagel condensations. In contrast, 4,6-difluoro isomers show reduced reactivity due to steric hindrance, requiring harsher conditions (e.g., DBU catalysis at 120°C) .

Q. Methodological Considerations

Q. What strategies improve reproducibility in OSC device fabrication using this compound-based acceptors?

Standardize solvent annealing (e.g., chloroform vapor for 30 minutes) and donor-acceptor ratios (e.g., 1:1.2 w/w PM6:acceptor). Use atomic force microscopy (AFM) to verify nanoscale phase separation and grazing-incidence X-ray diffraction (GI-XRD) to assess molecular orientation .

Q. How can computational modeling guide the design of this compound derivatives?

Density functional theory (DFT) calculations predict frontier molecular orbital energies, while molecular dynamics simulations reveal packing motifs. For instance, simulations show that fluorine atoms induce a 10° tilt angle in FREA cores, enhancing charge transport .

Q. Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing OSC efficiency variations across batches?

Apply analysis of variance (ANOVA) to PCE datasets (n≥20 devices per batch) to identify significant outliers. Pair with scanning electron microscopy (SEM) to correlate efficiency drops with morphological defects (e.g., aggregate formation >200 nm) .

Properties

IUPAC Name

5,6-difluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJRTWXVMCRBKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472079
Record name 5,6-Difluoro-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161712-77-2
Record name 5,6-Difluoro-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3,4-difluorophenyl propionic acid (30.45 g; 163.6 mmol) and 2 drops of DMF in CH2Cl2 (200 mL) was added oxalyl chloride (41.4 g, 327 mmol) over 20 min. The resulting solution was stirred for 24 hr and concentrated in vacuo (chased 1×PhMe, ca. 100 mL). The residue was dissolved in CS2 (300 mL), cooled to 0° C. and AlCl3 (76.4 g, 573 mmol) was added over 10 min. The mixture was stirred 30 min at 0° C., then heated under reflux for 4 hr. Upon cooling to room temperature the solution was carefully poured onto crushed ice, the carbon disulfide layer was separated and the aqueous layer extracted with EtOAc. Combined organics were dried over MgSO4 and the concentrated in vacuo. The residue was purified by flash chromatography (EtOAc/hexanes), affording the title compound as a white solid. 1H NMR (400 MHz, CDCl3) δ 7.50 (t, 1H, J=8.0 Hz), 7.24 (t, 1H, J=6.6 Hz), 3.09 (t, 2H, J=5.5 Hz), 2.72-2.69 (m, 2H).
Quantity
30.45 g
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41.4 g
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200 mL
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76.4 g
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Synthesis routes and methods II

Procedure details

To a carbon disulfide solution (300 mL) containing AlCl3 (76.4 g, 572.6 mmol) at 0° C. was added a carbon disulfide solution (120 mL) of 3-(3,4-difluorophenyl)propanoyl chloride (33.4 g, 163.6 mmol) over 10 min. The solution was stirred for 30 min at 0° C. and heated to reflux for 4 hours. Upon cooling to room temperature the solution was carefully poured onto crushed ice. The carbon disulfide layer was separated and the aqueous layer extracted with ethyl acetate. The combined organic layers were dried over MgSO4 and the solvent removed in vacuo. The residual solid was purified by silica gel column chromatography (5-10% ethyl acetate/hexanes) yielding 19.3 g (114.9 mmol, 70% yield) of 5,6-difluoro-2,3-dihydro-1H-inden-1-one as a white solid. 1H NMR (400 MHz, CDCl3) delta ppm 7.50 (t, 1H, J=8.0 Hz), 7.24 (t, 1H, J=6.6 Hz), 3.09 (t, 2H, J=5.5 Hz), 2.72-2.69 (m, 2H).
Quantity
33.4 g
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reactant
Reaction Step One
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120 mL
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76.4 g
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300 mL
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solvent
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Synthesis routes and methods III

Procedure details

Oxalyl chloride (1.12 mL) and DMF (78.2 mg) were added to a solution of 3,4-difluorohydrocinnamic acid (2.00 g) in dichloromethane (3.0 mL) at 0° C., and the reaction solution was stirred at room temperature overnight. After confirming that the raw materials disappeared, the reaction solution was concentrated under reduced pressure. Next, a solution of the resulting residue in dichloromethane (10 mL) was added to a solution of aluminum chloride (2.13 g) in dichloromethane (20 mL) at −30° C. The reaction solution was stirred at room temperature for 1.5 hours. After confirming that the raw materials disappeared, the reaction solution was poured into ice water. The solution was extracted with ethyl acetate. The organic layer was washed with brine, and then dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was purified by silica gel chromatography (elution solvent: heptane-ethyl acetate system) to obtain 535 mg of the title compound. The physical properties of the compound are as follows.
Quantity
1.12 mL
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78.2 mg
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2 g
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3 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 3,4-difluorocinnamic acid (5.0 g, 26.9 mmol) in DCM (35 mL) at 0° C., was added DMF (1 drop) and oxalyl chloride (4.7 mL, 53.8 mmol). The reaction mixture was warmed to rt and stirred for 16 h. The solvents were removed in vacuo and the residue azeotroped with toluene (2×20 mL). The residue was redissolved in carbon disulfide (20 mL) and added to a solution of aluminum trichloride (12.4 g, 94.1 mmol) in carbon disulfide (50 mL) at 0° C. The reaction mixture was stirred at 0° C. for 30 min, heated to reflux for 4 h and then cooled to rt. The reaction mixture was poured into ice, extracted with EtOAc (2×500 mL) and the combined organic phase dried (MgSO4). Solvent was removed in vacuo and the residue purified by column chromatography (EtOAc:isohexane 1:9) to give the title compound: δH (CDCl3) 2.73 (2H, t), 3.17 (2H, t), 7.32 (1H, t), 7.43 (1H, t).
Quantity
5 g
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reactant
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4.7 mL
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35 mL
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12.4 g
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50 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

5,6-Difluoro-1-indanone
5,6-Difluoro-1-indanone
5,6-Difluoro-1-indanone
5,6-Difluoro-1-indanone
5,6-Difluoro-1-indanone
5,6-Difluoro-1-indanone

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